

(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid

Cat. No.: B581416

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of **(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid**, a halogenated pyridine boronic acid derivative. Boronic acids are critical reagents in organic synthesis, most notably for their role in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This particular compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its fluorinated and ethoxy-substituted pyridine core offers unique electronic and steric properties that can be leveraged to modulate the biological activity and physicochemical properties of target compounds.

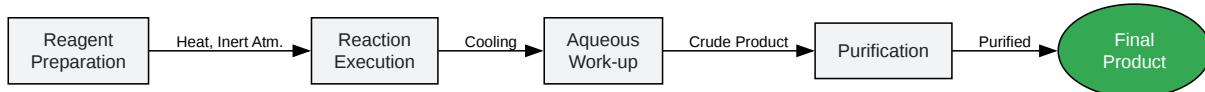
Core Compound Data

The fundamental physicochemical properties of **(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid** are summarized below.

Property	Value
Molecular Weight	184.96 g/mol [1]
Molecular Formula	C7H9BFNO3 [1]
CAS Number	1309982-57-7 [1]

Synthetic Applications: Suzuki-Miyaura Coupling

A primary application of **(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid** is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful and widely used method for the formation of biaryl compounds, which are common motifs in biologically active molecules.

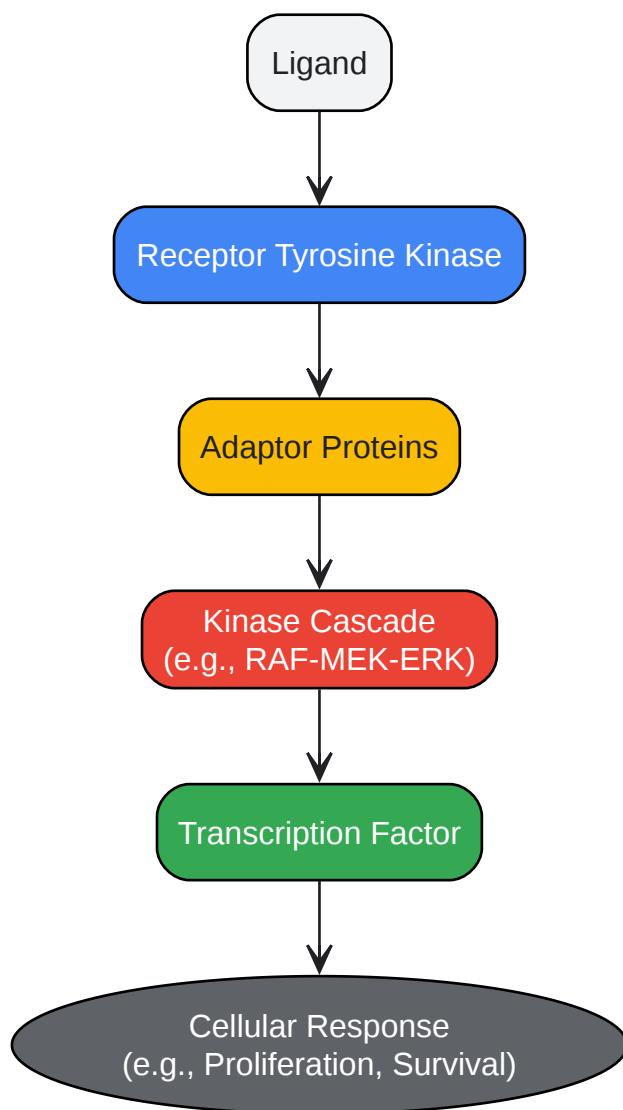

Generic Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the coupling of **(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid** with an aryl halide. Note: This is a generalized procedure and may require optimization for specific substrates.

- **Reagent Preparation:** In a clean, dry reaction vessel, combine **(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid** (1.2 equivalents), the aryl halide (1.0 equivalent), and a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 equivalents).
- **Solvent and Base Addition:** Add a suitable solvent system, such as a mixture of toluene and water (4:1), and a base, typically an aqueous solution of sodium carbonate (2 M, 2.0 equivalents).
- **Reaction Execution:** Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
- **Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.

Experimental Workflow: Suzuki-Miyaura Coupling

The logical flow of a typical Suzuki-Miyaura coupling experiment is depicted below.



[Click to download full resolution via product page](#)

Suzuki-Miyaura Coupling Experimental Workflow.

Signaling Pathway Context

While **(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid** is a building block and not an active pharmaceutical ingredient itself, it can be incorporated into molecules designed to target specific signaling pathways. For instance, many kinase inhibitors, which are crucial in oncology and immunology, feature biaryl structures readily synthesized via Suzuki coupling. The diagram below illustrates a simplified, generic kinase signaling pathway that could be targeted by a molecule synthesized using this boronic acid.

[Click to download full resolution via product page](#)

Generic Kinase Signaling Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cenmed.com [cenmed.com]

- To cite this document: BenchChem. [(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid: A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b581416#6-ethoxy-5-fluoropyridin-3-yl-boronic-acid-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com